Cas no 635317-48-5 (1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER)

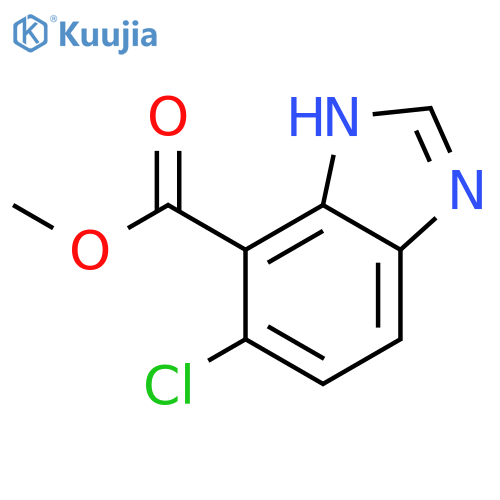

635317-48-5 structure

商品名:1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER

1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER 化学的及び物理的性質

名前と識別子

-

- 1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER

- 635317-48-5

- Methyl 6-chloro-1H-benzimidazole-7-carboxylate

- DB-386906

- SCHEMBL6137870

- DTXSID801246170

-

- インチ: InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5(10)2-3-6-8(7)12-4-11-6/h2-4H,1H3,(H,11,12)

- InChIKey: FYPLHBXNEZVVOJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 210.0196052Da

- どういたいしつりょう: 210.0196052Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 55Ų

1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061002675-250mg |

Methyl 5-chloro-1H-benzimidazole-4-carboxylate |

635317-48-5 | 98% | 250mg |

$800.57 | 2023-09-01 | |

| Alichem | A061002675-1g |

Methyl 5-chloro-1H-benzimidazole-4-carboxylate |

635317-48-5 | 98% | 1g |

$2024.25 | 2023-09-01 | |

| Alichem | A061002675-500mg |

Methyl 5-chloro-1H-benzimidazole-4-carboxylate |

635317-48-5 | 98% | 500mg |

$1271.49 | 2023-09-01 |

1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

635317-48-5 (1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER) 関連製品

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量